

# Spectroscopic Data of (+)-Intermedine: A Technical Guide

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Compound of Interest		
Compound Name:	(+)-Intermedine	
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This technical guide provides a comprehensive overview of the spectroscopic data for the pyrrolizidine alkaloid **(+)-Intermedine**, targeting researchers, scientists, and professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Introduction to (+)-Intermedine

**(+)-Intermedine** is a naturally occurring pyrrolizidine alkaloid found in various plant species. It is a stereoisomer of lycopsamine and indicine. Structurally, it is an ester of the necine base retronecine and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. The analysis and characterization of such compounds are critical in phytochemistry and toxicology.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift data for a closely related derivative, intermedine-N-oxide, in deuterated chloroform (CDCl<sub>3</sub>), which serves as a valuable reference. The data is compared to previously reported values for intermedine.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of Intermedine-N-oxide in CDCl<sub>3</sub>



Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.81	S	
3α	3.75-3.85	m	
3β	3.75-3.85	m	
5α	2.01	br d	11
5β	2.54-2.64	m	
6	2.54-2.64	m	
7	4.75	br s	
8	4.47	m	
9α	4.97	m	
9β	4.84	d	12.5
3'	4.11	q	6.7
4'	1.21	d	6.7
2" (CH)	1.85	q	6.7
2" (CH <sub>3</sub> )	0.99	d	7
2" (CH <sub>3</sub> )	0.91	d	7

Data adapted from a study on intermedine-N-oxide[1].

Table 2: 13C NMR Spectroscopic Data of Intermedine-N-oxide in CDCl<sub>3</sub>



Atom No.	Chemical Shift (δ, ppm)
1	122.1
2	132.8
3	61.3
5	34.7
6	34.5
7	78.0
8	77.9
9	69.2
1' (C=O)	174.8
2'	84.2
3'	69.6
4'	16.7
2"	33.7
2" (CH₃)	17.1
2" (CH₃)	17.6

Data adapted from a study on intermedine-N-oxide[1].

A general protocol for obtaining NMR spectra of pyrrolizidine alkaloids is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified (+)-Intermedine sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>; methanol-d<sub>4</sub>, CD<sub>3</sub>OD). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.



- ¹H NMR Acquisition: Acquire one-dimensional proton NMR spectra. Typical parameters
  include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise
  ratio, and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition: Obtain proton-decoupled <sup>13</sup>C NMR spectra. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time are required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

## Infrared (IR) Spectroscopy

Specific experimental IR spectra for **(+)-Intermedine** are not readily available in the reviewed literature. However, based on its functional groups, the characteristic absorption bands can be predicted.

Table 3: Predicted Characteristic IR Absorption Bands for (+)-Intermedine

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Alcohol)	Stretching	3500-3200	Strong, Broad
C-H (sp³ and sp²)	Stretching	3100-2850	Medium-Strong
C=O (Ester)	Stretching	~1735	Strong
C=C (Alkene)	Stretching	~1650	Medium-Weak
C-O (Ester, Alcohol)	Stretching	1300-1000	Strong

Infrared spectra of natural products like **(+)-Intermedine** can be obtained using the following methods:

Sample Preparation:



- Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform, methanol), apply a
  drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate,
  leaving a thin film of the compound.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Place the prepared sample in the spectrometer's sample holder and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum. The typical scanning range is 4000-400 cm<sup>-1</sup>.

## **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Table 4: Mass Spectrometric Data for (+)-Intermedine

Ionization Mode	Mass Analyzer	Precursor Ion [M+H]+ (m/z)	Key Fragment lons (m/z)
Electrospray (ESI)	LC-QTOF/MS or LTQ Orbitrap	300.1805	156, 138

The precursor ion corresponds to the protonated molecule [C<sub>15</sub>H<sub>25</sub>NO<sub>5</sub>+H]<sup>+</sup>. Fragment ions at m/z 156 and 138 are characteristic of the 1,2-unsaturated pyrrolizidine core[2]. It's important to note that stereoisomers like intermedine, lycopsamine, and indicine often produce identical mass spectra.

A typical protocol for the analysis of pyrrolizidine alkaloids by Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:



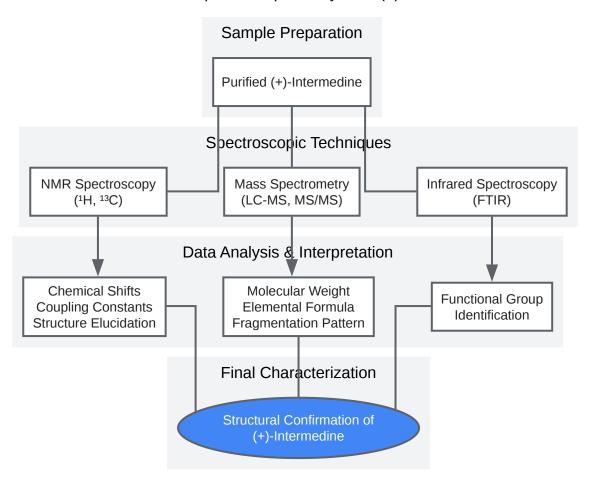
- Sample Preparation: Dissolve the sample in a suitable solvent, often the mobile phase, at a low concentration (e.g.,  $1 \mu g/mL$ ).
- Chromatographic Separation (LC):
  - Column: Use a reverse-phase column, such as a C18 column.
  - Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
  - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Mass Spectrometric Detection (MS):
  - Ionization: Use Electrospray Ionization (ESI) in the positive ion mode, as alkaloids are readily protonated.
  - Mass Analyzer: Employ a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.
  - Scan Range: Set a scan range appropriate for the expected molecular weight, for example, m/z 50-1000.
  - Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the precursor ion (m/z 300.18) to generate a product ion spectrum.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(+)-Intermedine**.



#### Workflow for Spectroscopic Analysis of (+)-Intermedine



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